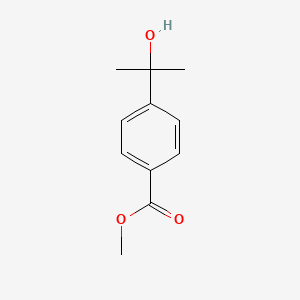

Methyl 4-(2-hydroxypropan-2-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxypropan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,13)9-6-4-8(5-7-9)10(12)14-3/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERTZMRNZLDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592563 | |

| Record name | Methyl 4-(2-hydroxypropan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50604-12-1 | |

| Record name | Methyl 4-(2-hydroxypropan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-hydroxypropan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 4 2 Hydroxypropan 2 Yl Benzoate and Analogues

Esterification Routes for Methyl 4-(2-hydroxypropan-2-yl)benzoate Formation

The direct formation of the methyl ester from its corresponding carboxylic acid is a fundamental and widely employed synthetic strategy. This process, known as esterification, typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. 4college.co.uk

In the context of this compound, the synthesis would commence with 4-(2-hydroxypropan-2-yl)benzoic acid. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the methanol. tcu.eduiajpr.com The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is used, or the water formed as a byproduct is removed, often through azeotropic distillation. tcu.edugoogle.com

The general mechanism for acid-catalyzed esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.

Nucleophilic attack of the alcohol (methanol) on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product and regenerate the acid catalyst.

For hydroxybenzoic acids, this method has proven effective. For instance, the synthesis of methyl 4-hydroxybenzoate (B8730719) (methylparaben) is achieved by refluxing 4-hydroxybenzoic acid in methanol with a sulfuric acid catalyst, yielding the desired ester. prepchem.comcabidigitallibrary.orgatamanchemicals.com This established procedure for a structurally similar compound underscores its applicability for the esterification of 4-(2-hydroxypropan-2-yl)benzoic acid.

Strategies for Constructing the 2-Hydroxypropan-2-yl Moiety

The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols. transformationtutoring.com This reaction utilizes an organomagnesium halide (Grignard reagent), which acts as a potent nucleophile.

From a Ketone Precursor: A highly efficient route involves the use of a ketone precursor, such as methyl 4-acetylbenzoate. In this pathway, the Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), is added to the ketone. nii.ac.jp The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group. A subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final tertiary alcohol, this compound. transformationtutoring.com

From an Ester Precursor: Alternatively, the synthesis can start from a methyl ester precursor that lacks the acetyl group, such as methyl 4-formylbenzoate (B8722198) or even dimethyl terephthalate (B1205515). When an ester is treated with a Grignard reagent, the reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl group to form an intermediate ketone after the elimination of the methoxy (B1213986) group. This ketone then immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an aqueous workup. transformationtutoring.com Therefore, two equivalents of the methyl Grignard reagent are required to convert the ester group of a precursor like methyl 4-formylbenzoate (after converting the aldehyde to the target ester) or one of the ester groups of dimethyl terephthalate into the desired 2-hydroxypropan-2-yl group.

Table 1: Grignard Reaction Pathways

| Precursor | Grignard Reagent | Equivalents of Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|---|

| Methyl 4-acetylbenzoate | CH₃MgX (X=Cl, Br, I) | 1 | Magnesium alkoxide | This compound |

| Dimethyl terephthalate | CH₃MgX (X=Cl, Br, I) | 2 | Methyl 4-acetylbenzoate (in situ) | This compound |

Alkylation reactions provide another avenue for introducing the 2-hydroxypropan-2-yl group, often by generating a carbocation that then acts as an electrophile in an electrophilic aromatic substitution reaction. youtube.com

One common method is the Friedel-Crafts alkylation. This can be performed on a substrate like methyl benzoate (B1203000) using an alkylating agent such as 2-chloropropane (B107684) or 2-bromopropane (B125204) in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The Lewis acid helps to generate an isopropyl carbocation, which is then attacked by the electron-rich benzene (B151609) ring. A subsequent oxidation step would be required to form the tertiary alcohol. A more direct approach involves using an alkene, such as propene, in the presence of a strong acid like sulfuric acid or polyphosphoric acid. youtube.com The acid protonates the alkene to form the stable secondary carbocation, which then alkylates the aromatic ring. youtube.com

Modern advancements have led to highly selective alkylation methods. For instance, the use of organometallic ate complexes can achieve efficient alkylation of ketones with Grignard reagents, minimizing side reactions that can occur with more traditional methods. nii.ac.jp These techniques offer a high degree of control and can be applied to ketone precursors to generate tertiary alcohols in high yields. nii.ac.jp

Derivatization from 4-(2-Hydroxypropan-2-yl)benzoic Acid Precursors

This synthetic route is fundamentally an esterification reaction, as detailed in section 2.1. The key feature of this methodology is that the 2-hydroxypropan-2-yl moiety is already present in the starting material, 4-(2-hydroxypropan-2-yl)benzoic acid. The primary transformation is the conversion of the carboxylic acid functional group into a methyl ester.

The Fischer-Speier esterification is the most direct method. 4college.co.uk The reaction is typically carried out by dissolving or suspending the 4-(2-hydroxypropan-2-yl)benzoic acid in a large excess of methanol and adding a catalytic amount of a strong mineral acid, such as sulfuric acid. cabidigitallibrary.orgatamanchemicals.com The mixture is then heated under reflux for several hours. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the excess methanol is removed by distillation, and the reaction mixture is worked up, typically by pouring it into water and extracting the ester with an organic solvent. The crude product can then be purified by recrystallization or chromatography.

It is important to consider the stability of the tertiary alcohol under the acidic reaction conditions. While tertiary alcohols can be susceptible to elimination (dehydration) in the presence of strong acids and heat, the conditions for Fischer esterification are generally mild enough to avoid significant side reactions for many substrates.

Multistep Synthetic Routes to Structural Analogues

The synthesis of structural analogues of this compound can be achieved by modifying the synthetic schemes described previously. These modifications can target the ester group, the tertiary alcohol, or the substitution pattern on the aromatic ring.

To create analogues with different ester groups (e.g., ethyl, propyl), the esterification of 4-(2-hydroxypropan-2-yl)benzoic acid can be performed with the corresponding alcohol (ethanol, propanol, etc.) instead of methanol. google.com

To synthesize analogues with different tertiary alcohol moieties (e.g., 2-hydroxybutan-2-yl), the Grignard reaction pathway is particularly versatile. Starting with methyl 4-acetylbenzoate, one could use ethylmagnesium bromide instead of methylmagnesium bromide to yield methyl 4-(2-hydroxybutan-2-yl)benzoate. Similarly, starting with methyl 4-propionylbenzoate and reacting it with methylmagnesium bromide would also yield the same product. transformationtutoring.comnii.ac.jp

Multistep sequences allow for greater complexity. For example, one could start with 4-bromobenzoic acid, protect the carboxylic acid group (e.g., as a methyl ester), perform a Grignard reaction on a different part of a more complex molecule, and then deprotect and perform a second Grignard reaction on the ester to form the tertiary alcohol.

Table 2: Example Multistep Routes to Analogues

| Target Analogue | Starting Material | Key Reaction Step(s) | Reagents |

|---|---|---|---|

| Ethyl 4-(2-hydroxypropan-2-yl)benzoate | 4-(2-hydroxypropan-2-yl)benzoic acid | Fischer Esterification | Ethanol, H₂SO₄ (cat.) |

| Methyl 4-(2-hydroxybutan-2-yl)benzoate | Methyl 4-acetylbenzoate | Grignard Reaction | 1. Ethylmagnesium bromide 2. H₃O⁺ workup |

| Methyl 4-(1-hydroxycyclopentyl)benzoate | Methyl 4-bromobenzoate | 1. Mg formation 2. Reaction with cyclopentanone | 1. Mg, THF 2. Cyclopentanone 3. H₃O⁺ workup |

Spectroscopic Characterization and Structural Elucidation of Methyl 4 2 Hydroxypropan 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the connectivity and chemical environment of each atom within a molecule.

The ¹H NMR spectrum of Methyl 4-(2-hydroxypropan-2-yl)benzoate is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the analysis of structurally similar compounds, the following proton signals can be predicted:

Aromatic Protons: The benzene (B151609) ring is para-substituted, leading to a characteristic AA'BB' splitting pattern. Two sets of doublets are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing ester group are expected to resonate further downfield compared to the protons ortho to the 2-hydroxypropan-2-yl group.

Methyl Protons of the Ester Group: A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) is expected. This signal typically appears in the range of δ 3.5-4.0 ppm.

Methyl Protons of the Isopropyl Group: The six equivalent protons of the two methyl groups attached to the tertiary carbon will give rise to a singlet.

Hydroxyl Proton: The hydroxyl proton (-OH) of the alcohol group will appear as a singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOCH₃) | ~7.9-8.1 | Doublet | 2H |

| Aromatic (ortho to -C(CH₃)₂OH) | ~7.4-7.6 | Doublet | 2H |

| -COOCH₃ | ~3.9 | Singlet | 3H |

| -C(CH₃)₂OH | ~1.6 | Singlet | 6H |

| -OH | Variable | Singlet | 1H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Carbonyl Carbon: The carbon of the ester carbonyl group (-COO-) is typically observed far downfield, usually in the range of δ 165-175 ppm.

Aromatic Carbons: The para-substituted benzene ring will show four distinct signals for its six carbons due to symmetry. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the 2-hydroxypropan-2-yl group will have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical aromatic region (δ 120-140 ppm).

Tertiary Carbon: The quaternary carbon of the 2-hydroxypropan-2-yl group, bonded to the hydroxyl group, will have a specific chemical shift.

Methyl Carbons: The carbon of the methyl ester group and the carbons of the two equivalent methyl groups of the isopropyl moiety will each give a distinct signal in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C =O | ~167 |

| Aromatic (C -COOCH₃) | ~130 |

| Aromatic (C -C(CH₃)₂OH) | ~148 |

| Aromatic (C H) | ~125-130 |

| C (CH₃)₂OH | ~72 |

| -COOC H₃ | ~52 |

| -C(C H₃)₂OH | ~31 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. In this molecule, it would primarily show the coupling between the ortho and meta protons on the aromatic ring, confirming their positions relative to each other.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is crucial for establishing long-range (two or three bond) correlations between protons and carbons. Key expected correlations would include:

The protons of the methyl ester group showing a correlation to the carbonyl carbon.

The aromatic protons showing correlations to neighboring aromatic carbons as well as the ipso-carbons and the carbonyl carbon.

The methyl protons of the isopropyl group showing correlations to the tertiary carbon and the adjacent aromatic carbon.

These 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure, confirming the arrangement of the functional groups on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. For this compound (C₁₁H₁₄O₃), the predicted monoisotopic mass is 194.0943 Da. uni.lu An experimental HRMS measurement close to this value would confirm the elemental composition of the molecule.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, some plausible fragmentation pathways include:

Loss of a methyl group: A primary fragmentation could be the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable tertiary carbocation. This would result in a fragment ion with a mass-to-charge ratio (m/z) of 179.

Loss of water: Dehydration, the loss of a water molecule (H₂O) from the molecular ion, is a common fragmentation for alcohols, which would yield a fragment at m/z 176.

Cleavage of the ester group: Fragmentation of the ester moiety could occur through the loss of a methoxy (B1213986) radical (•OCH₃) to give an acylium ion at m/z 163, or the loss of the entire methoxycarbonyl group.

Formation of a tropylium (B1234903) ion: Aromatic compounds often rearrange to form a stable tropylium ion (m/z 91) or related aromatic fragments.

Analysis of the relative abundances of these and other fragment ions in the mass spectrum provides strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a pivotal analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group, the ester group, and the para-substituted aromatic ring.

The presence of the tertiary alcohol is indicated by a characteristic broad absorption band for the O-H stretching vibration, typically observed in the region of 3600-3200 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, the C-O stretching vibration of the tertiary alcohol gives rise to a strong band in the 1200-1100 cm⁻¹ range.

The ester functional group is readily identified by the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which characteristically appears around 1720-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum. The ester is further confirmed by two distinct C-O stretching vibrations: the C(=O)-O stretch (asymmetric) typically found between 1300-1200 cm⁻¹ and the O-C-C stretch (symmetric) appearing in the 1150-1000 cm⁻¹ region.

The aromatic nature of the compound is evidenced by several bands. The C-H stretching vibrations of the benzene ring are observed as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic ring produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region. Furthermore, the para-substitution pattern on the benzene ring is indicated by a strong C-H out-of-plane bending vibration in the 860-800 cm⁻¹ range. Aliphatic C-H stretching vibrations from the methyl groups of the isopropyl and ester moieties are also present, typically appearing in the 2990-2850 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound and the functional groups to which they correspond.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3600-3200 | Tertiary Alcohol (O-H) | Stretching, H-bonded | Strong, Broad |

| 3100-3000 | Aromatic (C-H) | Stretching | Medium to Weak |

| 2990-2850 | Aliphatic (C-H) | Stretching | Medium |

| 1720-1700 | Ester (C=O) | Stretching | Strong |

| 1600-1450 | Aromatic (C=C) | Ring Stretching | Medium to Weak |

| 1300-1200 | Ester (C(=O)-O) | Asymmetric Stretching | Strong |

| 1200-1100 | Tertiary Alcohol (C-O) | Stretching | Strong |

| 1150-1000 | Ester (O-C-C) | Symmetric Stretching | Medium |

| 860-800 | Aromatic Ring | C-H Out-of-Plane Bending (para-substituted) | Strong |

X-ray Crystallography Studies of Related Benzoate (B1203000) Derivatives for Solid-State Structure

While a specific crystal structure for this compound may not be widely published, extensive X-ray crystallography studies on related benzoate derivatives provide significant insight into the likely solid-state conformation and intermolecular interactions of the molecule. Analysis of compounds such as methyl 4-hydroxybenzoate (B8730719), methyl 4-methylbenzoate, and other substituted benzoates reveals common structural motifs and packing arrangements that are dictated by the interplay of hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.govresearchgate.net

In the solid state, the benzoate moiety itself is generally planar, with the ester group showing a slight dihedral angle with respect to the aromatic ring. researchgate.net The crystal packing in benzoate derivatives is heavily influenced by the nature and position of the substituents. For this compound, the presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl oxygen and the two ester oxygen atoms) is expected to dominate its crystal engineering.

Studies on hydroxyl-containing benzoate derivatives, such as methyl 4-hydroxybenzoate (methylparaben), show that hydrogen bonding is a primary determinant of the crystal structure. figshare.comresearchgate.net Molecules typically form extended networks where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, creating chains or dimeric motifs. It is highly probable that this compound would engage in similar strong O-H···O=C hydrogen bonding. The tertiary alcohol group provides a site for such interactions, which would link molecules into a defined supramolecular framework.

The table below presents crystallographic data for related benzoate derivatives, illustrating common lattice parameters and packing features.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Methyl 4-methylbenzoate researchgate.net | Monoclinic | P2₁/c | C-H···O contacts forming infinite chains |

| Anhydrous Metronidazole Benzoate nih.gov | Triclinic | P1 | Van der Waals interactions |

| Metronidazole Benzoate Monohydrate nih.gov | Triclinic | P1 | Strong intermolecular O-H···O hydrogen bonding mediated by water |

| Methyl 4-hydroxybenzoate researchgate.net | Monoclinic | P2₁/c | O-H···O hydrogen bonds creating a 3D framework |

The structural analysis of these related compounds strongly suggests that the solid-state structure of this compound would be characterized by a robust network of hydrogen bonds, primarily involving the hydroxyl and carbonyl groups, complemented by weaker C-H···O and van der Waals interactions to form a stable, three-dimensional crystalline lattice.

Chemical Transformations and Mechanistic Investigations of Methyl 4 2 Hydroxypropan 2 Yl Benzoate

Hydrolysis and Transesterification Reactions of the Methyl Benzoate (B1203000) Ester

The ester functionality in methyl 4-(2-hydroxypropan-2-yl)benzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(2-hydroxypropan-2-yl)benzoic acid, can be achieved under both acidic and basic conditions. The reaction involves the cleavage of the acyl-oxygen bond.

Under basic conditions, often referred to as saponification, the ester is treated with a hydroxide (B78521) source, such as aqueous sodium hydroxide. The reaction is effectively irreversible as the resulting carboxylate is deprotonated in the basic medium. semanticscholar.org The mechanism for base-promoted hydrolysis proceeds through a nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process. It involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated, and the carboxylic acid is regenerated along with the acid catalyst. To drive the equilibrium towards the products, it is often necessary to use a large excess of water or to remove the methanol as it is formed.

Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups slow it down. researchgate.net High-temperature water has also been utilized for the hydrolysis of methyl benzoates, offering a greener alternative to traditional methods. rsc.orgpsu.edu

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methyl 2,4,6-trimethylbenzoate | 2% KOH, 300 °C, 30 min | 2,4,6-trimethylbenzoic acid | Quantitative |

| Methyl p-aminobenzoate | H2O, 300 °C, 30 min | p-aminobenzoic acid | Partial |

| Methyl p-trifluoromethylbenzoate | 2% KOH, 300 °C, 30 min | p-carboxymandelic acid | Partial |

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this reaction can be used to synthesize other esters of 4-(2-hydroxypropan-2-yl)benzoic acid. The reaction is typically carried out by treating the methyl ester with a large excess of the desired alcohol in the presence of an acid or base catalyst. libretexts.org

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification is also possible, but it is important to use an alkoxide base corresponding to the alcohol being used to avoid a mixture of products. The use of solid acid catalysts for the transesterification of methyl benzoate has also been explored, offering advantages in terms of catalyst separation and reusability. researchgate.net

Reactions Involving the Tertiary Alcohol Functional Group

The tertiary alcohol group in this compound offers another site for chemical modification. Common reactions of tertiary alcohols include dehydration and conversion to alkyl halides.

Dehydration:

Tertiary alcohols are prone to dehydration to form alkenes, especially under acidic conditions and with heating. masterorganicchemistry.combyjus.com The reaction proceeds through an E1 mechanism. libretexts.orglibretexts.org The hydroxyl group is first protonated by the acid to form a good leaving group, water. The departure of the water molecule results in the formation of a stable tertiary carbocation. A base, which can be the conjugate base of the acid or a solvent molecule, then abstracts a proton from an adjacent carbon atom to form the alkene. In the case of this compound, dehydration would lead to the formation of methyl 4-(prop-1-en-2-yl)benzoate. The conditions for dehydration of tertiary alcohols are generally milder than those required for primary and secondary alcohols. libretexts.org

Conversion to Alkyl Halides:

The hydroxyl group of the tertiary alcohol can be replaced by a halogen to form the corresponding alkyl halide. This transformation can be achieved by treating the alcohol with hydrogen halides (HCl, HBr, HI). chemistrysteps.commasterorganicchemistry.com The reaction with tertiary alcohols is typically rapid and proceeds via an S(_N)1 mechanism. libretexts.orglibretexts.org The hydroxyl group is protonated by the acid, followed by the loss of water to generate a tertiary carbocation. The carbocation is then attacked by the halide ion to yield the alkyl halide. For this compound, this reaction would produce methyl 4-(2-halopropan-2-yl)benzoate.

Aromatic Ring Substitutions and Modifications

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regiochemical outcome of these substitutions is directed by the two substituents already present on the ring: the methyl ester group (-COOCH(_3)) and the 2-hydroxypropan-2-yl group (-C(CH(3))({2})OH).

The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orgmsu.edu The 2-hydroxypropan-2-yl group is generally considered to be a weak activating group and is ortho, para-directing. The combined effect of these two groups will determine the position of the incoming electrophile.

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For this compound, the positions ortho to the 2-hydroxypropan-2-yl group (and meta to the methyl ester group) are the most likely sites for substitution.

For example, in the nitration of methyl benzoate, the major product is methyl 3-nitrobenzoate. libretexts.org For the target molecule, the directing effects of the two substituents would need to be considered.

It is important to note that under strongly acidic conditions, such as those used in Friedel-Crafts reactions, the tertiary alcohol may undergo dehydration. Benzoic acid and its derivatives are generally unreactive in Friedel-Crafts reactions due to the deactivating nature of the carboxyl group. doubtnut.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (S(_N)Ar) is less common for this type of substrate unless there is a good leaving group on the ring and strong electron-withdrawing groups are present, typically in the ortho and/or para positions to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org

Oxidation-Reduction Chemistry of this compound

Both the ester and the tertiary alcohol functionalities can be targeted in oxidation and reduction reactions.

Reduction:

The methyl ester group can be reduced to a primary alcohol, [4-(2-hydroxypropan-2-yl)phenyl]methanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH(_4)). libretexts.orgdoubtnut.comdoubtnut.comsarthaks.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. libretexts.org The tertiary alcohol group is stable under these reducing conditions. It is also possible to selectively reduce the ester to an aldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. libretexts.org

Oxidation:

The tertiary alcohol in this compound is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org However, the benzylic position is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO(_4)) can cleave the benzylic C-C bond under harsh conditions. masterorganicchemistry.com More selective methods for the oxidation of benzylic C-H bonds to alcohols have been developed. acs.org Photochemical oxidation of benzylic alcohols to the corresponding carbonyl compounds using air as the oxidant has also been reported. rsc.org

| Functional Group | Reaction | Reagent | Product |

|---|---|---|---|

| Methyl Ester | Reduction to Primary Alcohol | LiAlH4 | [4-(2-hydroxypropan-2-yl)phenyl]methanol |

| Methyl Ester | Reduction to Aldehyde | DIBAL-H, -78 °C | 4-(2-hydroxypropan-2-yl)benzaldehyde |

| Tertiary Alcohol | Oxidation | Resistant to standard conditions | No reaction |

Mechanistic Investigations of Related Benzoate Transformations

The mechanisms of the fundamental transformations of benzoate esters, such as hydrolysis and esterification, have been extensively studied.

The mechanism of ester hydrolysis, as mentioned earlier, can proceed through either a base-promoted or an acid-catalyzed pathway. Kinetic studies of the alkaline hydrolysis of substituted phenyl benzoates have provided insights into the electronic effects of substituents on the reaction rate. researchgate.net Hammett linear free-energy relationships have been used to correlate the reaction rates with substituent constants, providing a quantitative measure of these electronic effects. semanticscholar.org

The mechanism of Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester, involves a series of proton transfer and nucleophilic attack steps, leading to the formation of a tetrahedral intermediate. mdpi.com Kinetic studies of the esterification of benzoic acid have shown the reaction to be first order with respect to the carboxylic acid. dnu.dp.ua

Mechanistic investigations into the hydrolysis of substituted methyl benzoates have also explored the role of the solvent and steric effects. researchgate.net For instance, the hydrolysis of sterically hindered methyl benzoates can be achieved under high-temperature water conditions. psu.edu Isotope labeling studies have been employed to elucidate the finer details of the reaction pathways, such as the point of bond cleavage in ester hydrolysis. researchgate.net

Computational Chemistry and Theoretical Studies on Methyl 4 2 Hydroxypropan 2 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying organic molecules of this size. These calculations can determine the molecule's stable geometric configuration, the distribution of electrons, and the energies of its molecular orbitals.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy.

Table 1: Predicted Structural Parameters for Methyl 4-(2-hydroxypropan-2-yl)benzoate (Note: The following table is illustrative of the data that would be obtained from a DFT geometry optimization. Specific values for this compound are not available in the cited literature.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | Data not available |

| Bond Length | C-O (ester) | Data not available |

| Bond Length | O-H (hydroxyl) | Data not available |

| Bond Angle | O=C-O (ester) | Data not available |

| Dihedral Angle | C(ring)-C(ring)-C(isopropyl)-O | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

While specific HOMO and LUMO energy values for this compound are not detailed in the available literature, broader computational models on related benzoic acid esters have been developed. In Quantitative Structure-Activity Relationship (QSAR) models predicting antimicrobial activity, electronic descriptors such as the LUMO energy frequently appear as significant variables. These studies suggest that a lower LUMO energy, often associated with electron-withdrawing substituents on the benzoate (B1203000) ring, can enhance the compound's potential biological potency.

Table 2: Key Quantum Chemical Parameters Derived from FMO Analysis (Note: This table illustrates the parameters typically derived from FMO analysis. Specific calculated values for this compound are not available in the cited literature.)

| Parameter | Symbol | Definition | Predicted Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-donating orbital. | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest electron-accepting orbital. | Data not available |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR spectra. A detailed computational study would provide a theoretical vibrational spectrum, aiding in the assignment of characteristic functional group frequencies, such as the O-H stretch of the alcohol, the C=O stretch of the ester, and the various C-H and C-C vibrations of the aromatic ring and alkyl groups. However, specific computationally predicted spectroscopic data for this compound were not found in the reviewed literature.

Intermolecular Interactions and Hydrogen Bonding Network Analysis

The functional groups of this compound—specifically the hydroxyl (-OH) group and the methyl ester (-COOCH₃) group—allow it to participate in various intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). The carbonyl oxygen of the ester group is also a strong hydrogen bond acceptor.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for modeling reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, DFT calculations have been used to investigate the transition states involved in its synthesis via the Fischer esterification reaction.

These studies explore how electronic effects from substituents and different catalytic environments can influence the activation barriers of the reaction. For the formation of this compound, a computational extrapolation predicts an activation free energy of approximately 16 kcal/mol under catalytic conditions. The model suggests that the tertiary alcohol nature of the substituent helps stabilize the developing positive charge on the reacting carbonyl group through induction, which can accelerate the rate of ester formation compared to analogues with primary alcohols.

Table 3: Computational Data on the Formation Reaction of this compound

| Parameter | Method | System Modeled | Predicted Value |

| Gibbs Activation Energy | DFT (extrapolated) | Fischer Esterification | ~16 kcal/mol |

Applications of Methyl 4 2 Hydroxypropan 2 Yl Benzoate As a Chemical Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The chemical structure of Methyl 4-(2-hydroxypropan-2-yl)benzoate offers multiple avenues for elaboration into intricate molecular frameworks. The tertiary alcohol can undergo dehydration to introduce an isopropenyl group, or it can be used as a nucleophile in various reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or be reacted with organometallic reagents to generate other functional groups. The aromatic ring itself can be subjected to further substitution, allowing for the addition of more functional components.

This versatility is exemplified by its incorporation into complex heterocyclic systems, which are foundational scaffolds in many biologically active molecules. For instance, a closely related structure, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, serves as a key intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure. jocpr.com In this synthesis, the 4-(2-hydroxypropan-2-yl) moiety is a critical component of the final imidazole-based scaffold. jocpr.com

Furthermore, the core structure of this compound is found within naturally occurring molecules. The compound Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate, a member of the radstrictin family isolated from fungi, contains the 2-hydroxypropan-2-yl benzoate (B1203000) skeleton. researchgate.net The presence of this structural motif in nature underscores its significance and stability as a building block for complex organic synthesis. researchgate.net

The strategic manipulation of the functional groups of this compound allows synthetic chemists to construct diverse and complex molecular scaffolds, including those that mimic natural products or form the core of novel therapeutic agents.

Precursor for Pharmaceutical Intermediates and Derivatives

The structural features of this compound make it an important precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to transform the tertiary alcohol and ester groups is particularly valuable in drug development.

A prominent example of its utility is demonstrated in the synthesis of the anti-cancer drug Bexarotene. chemicalbook.comgoogle.com Bexarotene is a retinoid X receptor (RXR) selective agonist used in the treatment of cutaneous T-cell lymphoma. mdpi.comnih.gov Several synthetic routes to Bexarotene proceed through an intermediate that is structurally analogous to this compound. In one patented synthesis, a ketone precursor, 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid, is reacted with a Grignard reagent (methylmagnesium bromide) in a nucleophilic addition reaction. google.com This step generates a tertiary alcohol intermediate, 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethyl]benzoic acid. google.com This intermediate, which shares the core 4-(2-hydroxypropan-2-yl)benzoic acid structure, is then subjected to a dehydration reaction to form the final vinyl group present in Bexarotene. google.com

| Step | Reactant(s) | Reagent(s) | Product (Intermediate) | Transformation |

|---|---|---|---|---|

| 1 | 4-[(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid | Grignard Reagent (e.g., CH₃MgBr) | 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethyl]benzoic acid | Nucleophilic addition to ketone, forming a tertiary alcohol |

| 2 | Tertiary Alcohol Intermediate from Step 1 | Dehydrating Agent (e.g., p-Toluenesulfonic acid) | Bexarotene | Dehydration of the tertiary alcohol to form an alkene |

This synthetic strategy highlights the crucial role of the tertiary alcohol on the benzoate frame as a masked alkene. By using this compound or its derivatives, chemists can introduce a stable hydroxyl group that can be cleanly eliminated at a later stage to form a carbon-carbon double bond, a common feature in many pharmaceutical compounds.

Utility in Advanced Material Science Precursor Chemistry

In the realm of material science, this compound possesses the characteristics of a valuable monomer for the synthesis of high-performance polymers. The molecule contains both a hydroxyl (alcohol) group and an ester functionality, making it an A-B type monomer where 'A' is the hydroxyl group and 'B' is the methyl ester. This structure allows it to undergo self-condensation reactions to form polyesters.

The synthesis of polyesters from hydroxybenzoic acids, such as p-hydroxybenzoic acid, is known to produce materials with exceptional properties, including high thermal stability and the ability to form liquid crystal polymers. google.comgoogle.com These materials are used in applications requiring high strength and resistance to heat. The rigid aromatic ring of this compound would be expected to impart similar stiffness and thermal stability to the resulting polymer backbone.

The presence of the 2-hydroxypropan-2-yl group offers unique advantages over simpler hydroxybenzoic acids. This bulky side group can influence the polymer's final properties by:

Modifying Solubility: The tertiary alcohol and the associated methyl groups can disrupt polymer chain packing, potentially increasing the solubility of the resulting polyester (B1180765) in common organic solvents, which would facilitate processing.

Creating Cross-linking Sites: The tertiary alcohol is susceptible to dehydration under thermal or acidic conditions. This reaction could be exploited after polymerization to create double bonds along the polymer chain, which can then be used as sites for cross-linking. Cross-linking the polymer chains would enhance the material's mechanical strength, thermal resistance, and chemical stability.

Therefore, this compound can be considered a promising precursor for a new class of polyesters with tailored properties for advanced applications in electronics, automotive, and aerospace industries.

Natural Occurrence and Biosynthetic Investigations of Methyl 4 2 Hydroxypropan 2 Yl Benzoate Analogues

Isolation and Characterization from Biological Sources (e.g., Plants, Microorganisms)

While methyl 4-(2-hydroxypropan-2-yl)benzoate itself has not been extensively reported from natural sources, structurally related analogues bearing the characteristic 2-hydroxypropan-2-yl moiety attached to a benzoic acid or a related aromatic core have been isolated from various plant species.

One of the closest known analogues, 4-(2-hydroxypropan-2-yl)benzoic acid , has been identified in the plant Eupatorium fortunei. nih.gov This plant, belonging to the Asteraceae family, is a traditional Chinese medicine and has been a source of diverse secondary metabolites, including terpenoids, flavonoids, and phenylpropanoids. nih.govmdpi.com

Furthermore, compounds that can be considered analogues have been isolated from the genus Piper (Piperaceae). For instance, from the stems of Piper hispidum, researchers have isolated 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid and its corresponding methyl ester. nih.gov Although the core aromatic ring is part of a dihydrobenzofuran system, it is biosynthetically derived from a prenylated 4-hydroxybenzoic acid, making it a relevant analogue. The Piper genus is well-known for producing a variety of prenylated benzoic acid derivatives. researchgate.netijpsr.comlorarichards.com

These findings indicate that while the specific methyl ester may be uncommon, the core structure of a benzoic acid derivative substituted with a 2-hydroxypropan-2-yl group or its biosynthetic precursors does occur in nature.

| Compound Name | Biological Source | Family | Reference |

|---|---|---|---|

| 4-(2-Hydroxypropan-2-yl)benzoic acid | Eupatorium fortunei | Asteraceae | nih.gov |

| 3-Hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid | Piper hispidum | Piperaceae | nih.gov |

| 3-Hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid methyl ester | Piper hispidum | Piperaceae | nih.gov |

Proposed Biosynthetic Pathways to 2-Hydroxypropan-2-yl-Substituted Aromatic Compounds

The biosynthetic pathway leading directly to this compound has not been fully elucidated. However, based on the known principles of secondary metabolite biosynthesis in plants and microorganisms, a plausible pathway can be proposed. The key structural feature, the 2-hydroxypropan-2-yl group, is strongly indicative of a terpenoid origin, specifically from a C5 isoprene (B109036) unit.

The biosynthesis is likely to initiate from a primary aromatic metabolite, such as 4-hydroxybenzoic acid. This precursor can be derived from the shikimate pathway. The subsequent key step is the prenylation (or isoprenylation) of the aromatic ring. This reaction involves the enzymatic transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the aromatic nucleus. DMAPP itself is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, the two primary routes for terpenoid biosynthesis. mdpi.comnih.govbenthamscience.com

This prenylation step would yield a 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid intermediate. The final 2-hydroxypropan-2-yl moiety is likely formed through the subsequent enzymatic hydration of the double bond of the attached prenyl group. This transformation would follow Markovnikov's rule, resulting in the tertiary alcohol. The final step to yield the title compound would be the methylation of the carboxylic acid group, a common reaction in natural product biosynthesis, often utilizing S-adenosyl methionine (SAM) as a methyl donor.

The isolation of various prenylated benzoic acid derivatives from genera like Piper and Euodia lends strong support to this proposed pathway. nih.govlorarichards.comnih.gov These compounds represent intermediates or alternative products of the same general biosynthetic route.

Chemo-taxonomic Significance and Distribution of Analogues

The distribution of structurally related compounds can provide valuable chemo-taxonomic insights. While data specifically for this compound is scarce, the occurrence of its analogues in distinct and unrelated plant families is of chemo-taxonomic interest.

The presence of 4-(2-hydroxypropan-2-yl)benzoic acid in Eupatorium fortunei (Asteraceae) and related prenylated benzoic acids in the genus Piper (Piperaceae) suggests that the biosynthetic machinery for producing such compounds has evolved independently in different plant lineages. nih.gov The Piperaceae family, in particular, is characterized by a wide variety of prenylated benzoic acid derivatives, and these compounds are considered significant chemotaxonomic markers for this family. ijpsr.com

The occurrence of these compounds could be a result of convergent evolution, where different plant species have independently developed similar biochemical pathways to produce compounds with potentially advantageous ecological functions, such as defense against herbivores or pathogens. lorarichards.com Therefore, while not widespread, the presence of 2-hydroxypropan-2-yl-substituted benzoic acid derivatives and their biosynthetic precursors in a particular plant species or genus could serve as a valuable character for chemotaxonomic classification. Further investigation into a broader range of plant species is needed to fully understand the distribution and taxonomic significance of this class of compounds.

Compound Index

| Compound Name |

|---|

| This compound |

| 4-(2-Hydroxypropan-2-yl)benzoic acid |

| 3-Hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid |

| 3-Hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid methyl ester |

| 4-Hydroxybenzoic acid |

| Dimethylallyl pyrophosphate (DMAPP) |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid |

| S-adenosyl methionine (SAM) |

Advanced Research Perspectives for Methyl 4 2 Hydroxypropan 2 Yl Benzoate

Development of Novel Catalytic Synthetic Methodologies

The synthesis of Methyl 4-(2-hydroxypropan-2-yl)benzoate can be approached through various catalytic methodologies, moving beyond traditional stoichiometric reactions to more efficient and selective processes. A primary route involves the Grignard reaction, a classic and robust method for forming carbon-carbon bonds. In this context, the reaction would typically involve an organomagnesium halide attacking the carbonyl carbon of a suitable methyl benzoate (B1203000) derivative.

Recent advancements in catalysis offer more sophisticated alternatives. Transition-metal-catalyzed reactions, for instance, provide a versatile platform for the synthesis of tertiary alcohols. Methodologies involving cobalt(III)-catalysis for C-H bond addition could be adapted to introduce the 2-hydroxypropan-2-yl group onto a benzoate precursor. Similarly, titanocene (B72419) dichloride (Cp₂TiCl₂) has been shown to catalyze the synthesis of tertiary alcohols from ketones and aryl olefins, a pathway that could be explored for the construction of this compound.

Furthermore, the esterification step itself can be optimized. While traditional methods often rely on strong mineral acids like sulfuric acid, the development of solid acid catalysts, such as those based on zirconium and titanium oxides, offers a more environmentally benign and reusable alternative for the synthesis of methyl benzoates. merckmillipore.com These heterogeneous catalysts simplify product purification and minimize corrosive waste streams.

| Catalytic Method | Reactants | Key Advantages |

| Grignard Reaction | Methyl 4-formylbenzoate (B8722198), Methylmagnesium bromide | Well-established, high yield |

| Cobalt(III)-Catalyzed C-H Activation | Substituted benzoate, Isopropanol derivative | High atom economy, functional group tolerance |

| Titanocene Dichloride Catalysis | Methyl 4-acetylbenzoate, Methylating agent | Novel catalytic approach |

| Solid Acid Catalyzed Esterification | 4-(2-hydroxypropan-2-yl)benzoic acid, Methanol (B129727) | Reusable catalyst, reduced waste |

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivatization

The structural framework of this compound offers multiple points for diversification, making it an ideal candidate for high-throughput screening (HTS) and combinatorial chemistry approaches. These techniques are instrumental in the rapid generation and evaluation of large libraries of related compounds to identify molecules with desired properties. merckmillipore.com

Derivatization of the aromatic ring, the hydroxyl group, or the ester functionality can lead to a diverse set of analogues. For instance, the aromatic ring can be further substituted to modulate the electronic and steric properties of the molecule. The tertiary alcohol can be etherified or esterified, while the methyl ester can be converted to other esters, amides, or a carboxylic acid.

Automated synthesis platforms can be employed to perform these derivatization reactions in a parallel fashion, significantly accelerating the discovery process. researchgate.net By combining different building blocks in a systematic manner, a combinatorial library of this compound derivatives can be synthesized. Subsequent HTS of these libraries against biological targets or for specific material properties can efficiently identify lead compounds for further development. A derivatization-enhanced detection strategy in mass spectrometry could be a valuable tool for the high-throughput screening of such derivatives. uni.lu

Exploration of Chemical Biology Interactions and Probe Development

The study of how small molecules interact with biological systems is a cornerstone of chemical biology. This compound, with its distinct functional groups, has the potential to engage in various biological interactions. The tertiary alcohol can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. These features could facilitate binding to the active sites of enzymes or the recognition domains of proteins.

Studies on similar benzoate derivatives have shown their ability to bind to proteins like bovine serum albumin (BSA), indicating that they can be transported and distributed in biological systems. nih.govnih.gov The binding affinity is influenced by the nature and position of substituents on the aromatic ring. Furthermore, substituted benzoic acids have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov

The development of this compound into a chemical probe would be a significant step in elucidating its biological targets and mechanism of action. A chemical probe is a small molecule that can be used to study and manipulate biological systems. This could involve attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, to the molecule to enable visualization and pull-down experiments. The design of such probes requires a careful balance of maintaining the parent molecule's biological activity while incorporating the necessary reporter group.

| Potential Biological Interaction | Relevant Functional Groups | Significance |

| Protein Binding (e.g., BSA) | Aromatic ring, hydroxyl, ester | Pharmacokinetic properties |

| Enzyme Inhibition | Hydroxyl, ester | Therapeutic potential |

| Anti-apoptotic Protein Modulation | Benzoic acid core | Cancer research |

Green Chemistry Considerations in Synthesis and Transformation

The principles of green chemistry are increasingly important in modern chemical research and production, aiming to reduce the environmental impact of chemical processes. The synthesis and transformation of this compound can be approached with these principles in mind.

As mentioned earlier, the use of solid acid catalysts for the esterification step is a significant green improvement over traditional methods that use corrosive and difficult-to-recycle mineral acids. merckmillipore.com Another green approach to consider is the direct hydrogenation of a suitable precursor, which can be a more atom-economical process compared to multi-step syntheses. The selective hydrogenation of methyl benzoate to produce benzaldehyde, for example, is considered a greener alternative to traditional methods. nih.gov

Biotransformation, the use of microorganisms or enzymes to carry out chemical reactions, offers another avenue for the green synthesis and modification of this compound. researchgate.netacs.org Microorganisms can be engineered to produce specific compounds, often under mild conditions and with high selectivity, reducing the need for harsh reagents and protecting groups. The biodegradation pathways of benzoate derivatives are also of interest from an environmental perspective, as they determine the persistence of these compounds in nature.

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. This compound possesses functional groups that are well-suited for participating in such interactions. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks in the solid state and in solution. mdpi.com

The study of the self-assembly of this molecule could reveal novel materials with interesting properties. For example, the formation of liquid crystalline phases could be investigated, as has been observed for other substituted benzoic acids. nih.gov The interplay of hydrogen bonding and π-π stacking of the aromatic rings could direct the formation of specific supramolecular architectures.

Furthermore, the principles of supramolecular chemistry can be applied to the design of functional systems. For instance, the ability of this compound to form host-guest complexes with other molecules could be explored. The development of macrocyclic structures based on this benzoate unit, akin to cyclobenzoins, could lead to new molecular receptors with specific binding properties. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 4-(2-hydroxypropan-2-yl)benzoate in laboratory settings?

A common method involves condensation reactions between substituted benzoic acid derivatives and alcohols or diols. For example:

- Step 1 : React 4-carboxybenzoic acid derivatives with 2-propanol under acid catalysis (e.g., H₂SO₄) to form the ester.

- Step 2 : Introduce the hydroxypropan-2-yl group via nucleophilic substitution or Grignard reactions.

- Validation : Confirm purity using HPLC (C18 column, 2.0 µL injection volume) and compare retention times against certified reference materials (e.g., Thermo Scientific’s CRM for methyl benzoates) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Dissolve in DMSO for stock solutions due to limited aqueous solubility .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic NMR or TGA analysis to detect ester hydrolysis or thermal decomposition .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : Assign peaks using ¹H/¹³C NMR and 2D techniques (COSY, HMBC) to resolve ester and hydroxyl proton signals.

- Mass Spectrometry : HRMS (ESI+) for accurate molecular weight determination (expected [M+H]⁺ ~ 223.12).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and comparison to a certified reference standard .

Q. How can researchers address discrepancies in solubility data for this compound?

- Method : Perform solubility tests in parallel using DMSO, ethanol, and aqueous buffers (pH 4–9). Validate results via UV-Vis spectroscopy or gravimetric analysis.

- Troubleshooting : If solubility varies, consider derivatization (e.g., acetylation of the hydroxyl group) to improve consistency .

Advanced Research Questions

Q. What computational tools are recommended for modeling the molecular interactions of this compound?

- Software : Use Gaussian 16 or ORCA for DFT calculations to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps).

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate binding with biological targets (e.g., enzymes or receptors).

- Validation : Cross-check computational results with experimental data (e.g., X-ray crystallography or IR spectroscopy) .

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Q. What strategies are effective for designing derivatives of this compound for biological activity studies?

- Functionalization : Introduce substituents (e.g., halogens, amino groups) at the benzoate ring via Friedel-Crafts or Suzuki-Miyaura coupling.

- Biological Testing : Screen derivatives for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or kinase assays). Prioritize candidates with low IC₅₀ values for in vivo studies .

Q. How should stability studies be conducted under varying environmental conditions?

Q. What are the best practices for troubleshooting low yields in multi-step syntheses involving this compound?

- Optimization Steps :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF).

- Workup : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates .

Q. How can researchers validate the absence of toxic byproducts in synthesized batches?

- Analytical Methods :

- GC-MS : Screen for volatile impurities (e.g., residual solvents).

- ICP-OES : Check heavy metal contamination (limit: <10 ppm).

- In Silico Toxicity : Use ADMET predictors (e.g., SwissADME) to flag hazardous metabolites .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.